3,6-Dithiaoctane-1,8-dithiol
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Overview
Description
3,6-Dithia-1,8-octanedithiol is a sulfur-containing organic compound with the molecular formula C6H14S2. It is characterized by the presence of two thiol (-SH) groups, which make it a versatile compound in various chemical reactions. This compound is often used as a model for studying the active sites of thioredoxins and other sulfur-containing biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dithia-1,8-octanedithiol can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with thiourea, followed by hydrolysis to yield the desired dithiol compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 3,6-dithia-1,8-octanedithiol may involve the use of more scalable and efficient methods. For example, the reaction of 1,8-dichlorooctane with sodium hydrosulfide in an aqueous medium can be employed. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dithia-1,8-octanedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, air.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers and other sulfur-containing compounds.
Scientific Research Applications
3,6-Dithia-1,8-octanedithiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,6-dithia-1,8-octanedithiol exerts its effects primarily involves its thiol groups. These groups can undergo oxidation to form disulfide bonds, which are crucial in the stabilization of protein structures and the regulation of redox reactions. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxa-1,8-octanedithiol: Similar in structure but contains oxygen atoms instead of sulfur.
Dithiothreitol (DTT): A well-known reducing agent used in biochemistry.
2-Mercaptoethanol: Another thiol-containing compound used in various biochemical applications.
Uniqueness
3,6-Dithia-1,8-octanedithiol is unique due to its specific structure, which allows it to form stable disulfide bonds and participate in a wide range of chemical reactions. Its dual thiol groups make it particularly useful in studying redox reactions and protein chemistry .
Properties
IUPAC Name |
2-[2-(2-sulfanylethylsulfanyl)ethylsulfanyl]ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTOXODEXBYZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCS)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393340 |
Source
|
Record name | ST50994061 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25423-55-6 |
Source
|
Record name | ST50994061 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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